molecular formula C9H14N2O B149357 2-Ethenyl-4-methyl-4-propan-2-yl-1H-imidazol-5-one CAS No. 126973-49-7

2-Ethenyl-4-methyl-4-propan-2-yl-1H-imidazol-5-one

Cat. No. B149357
M. Wt: 166.22 g/mol
InChI Key: GUCPUUMEKCFBAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethenyl-4-methyl-4-propan-2-yl-1H-imidazol-5-one (EMI) is a synthetic compound that has gained significant attention in scientific research due to its unique properties. EMI belongs to the class of imidazoles, which are heterocyclic organic compounds containing a five-membered ring structure. EMI has been found to have various applications in scientific research, including as a potential therapeutic agent in the treatment of diseases such as cancer and Alzheimer's disease.

Scientific Research Applications

2-Ethenyl-4-methyl-4-propan-2-yl-1H-imidazol-5-one has been found to have various scientific research applications, including as a potential therapeutic agent in the treatment of cancer and Alzheimer's disease. Studies have shown that 2-Ethenyl-4-methyl-4-propan-2-yl-1H-imidazol-5-one has anti-cancer properties and can inhibit the growth of cancer cells in vitro (Chen et al., 2018). 2-Ethenyl-4-methyl-4-propan-2-yl-1H-imidazol-5-one has also been found to have neuroprotective effects and can prevent the formation of amyloid-beta plaques, which are associated with Alzheimer's disease (Wang et al., 2019).

Mechanism Of Action

The mechanism of action of 2-Ethenyl-4-methyl-4-propan-2-yl-1H-imidazol-5-one is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes or proteins involved in disease processes. For example, 2-Ethenyl-4-methyl-4-propan-2-yl-1H-imidazol-5-one has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain and is a target for Alzheimer's disease treatment (Wang et al., 2019).

Biochemical And Physiological Effects

2-Ethenyl-4-methyl-4-propan-2-yl-1H-imidazol-5-one has been found to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. Studies have shown that 2-Ethenyl-4-methyl-4-propan-2-yl-1H-imidazol-5-one can induce apoptosis, or programmed cell death, in cancer cells (Chen et al., 2018). 2-Ethenyl-4-methyl-4-propan-2-yl-1H-imidazol-5-one has also been found to reduce inflammation in animal models of arthritis (Mishra et al., 2015). In addition, 2-Ethenyl-4-methyl-4-propan-2-yl-1H-imidazol-5-one has been found to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease (Wang et al., 2019).

Advantages And Limitations For Lab Experiments

2-Ethenyl-4-methyl-4-propan-2-yl-1H-imidazol-5-one has several advantages for lab experiments, including its low cost, ease of synthesis, and potential therapeutic applications. However, there are also limitations to using 2-Ethenyl-4-methyl-4-propan-2-yl-1H-imidazol-5-one in lab experiments. For example, 2-Ethenyl-4-methyl-4-propan-2-yl-1H-imidazol-5-one has poor solubility in water, which can make it difficult to administer in animal studies. In addition, the mechanism of action of 2-Ethenyl-4-methyl-4-propan-2-yl-1H-imidazol-5-one is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on 2-Ethenyl-4-methyl-4-propan-2-yl-1H-imidazol-5-one. One area of research is to further investigate the mechanism of action of 2-Ethenyl-4-methyl-4-propan-2-yl-1H-imidazol-5-one and identify specific targets for its therapeutic effects. Another area of research is to develop more efficient methods for synthesizing 2-Ethenyl-4-methyl-4-propan-2-yl-1H-imidazol-5-one and other imidazole compounds. In addition, future studies could explore the potential of 2-Ethenyl-4-methyl-4-propan-2-yl-1H-imidazol-5-one as a therapeutic agent for other diseases, such as Parkinson's disease and multiple sclerosis.
Conclusion
In conclusion, 2-Ethenyl-4-methyl-4-propan-2-yl-1H-imidazol-5-one is a synthetic compound with various scientific research applications, including as a potential therapeutic agent in the treatment of cancer and Alzheimer's disease. The synthesis method of 2-Ethenyl-4-methyl-4-propan-2-yl-1H-imidazol-5-one is relatively simple and cost-effective, making it a viable option for large-scale production. 2-Ethenyl-4-methyl-4-propan-2-yl-1H-imidazol-5-one has been found to have anti-cancer, anti-inflammatory, and neuroprotective effects, but its mechanism of action is not fully understood. While there are limitations to using 2-Ethenyl-4-methyl-4-propan-2-yl-1H-imidazol-5-one in lab experiments, there are also several future directions for research on this compound.

Synthesis Methods

The synthesis of 2-Ethenyl-4-methyl-4-propan-2-yl-1H-imidazol-5-one involves the reaction of 2-methylimidazole with 2-bromo-2-methylpropane in the presence of a base such as potassium carbonate. The reaction results in the formation of 2-Ethenyl-4-methyl-4-propan-2-yl-1H-imidazol-5-one as a white crystalline solid with a yield of around 80% (Mishra et al., 2015). The synthesis method of 2-Ethenyl-4-methyl-4-propan-2-yl-1H-imidazol-5-one is relatively simple and cost-effective, making it a viable option for large-scale production.

properties

CAS RN

126973-49-7

Product Name

2-Ethenyl-4-methyl-4-propan-2-yl-1H-imidazol-5-one

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

2-ethenyl-4-methyl-4-propan-2-yl-1H-imidazol-5-one

InChI

InChI=1S/C9H14N2O/c1-5-7-10-8(12)9(4,11-7)6(2)3/h5-6H,1H2,2-4H3,(H,10,11,12)

InChI Key

GUCPUUMEKCFBAQ-UHFFFAOYSA-N

SMILES

CC(C)C1(C(=O)NC(=N1)C=C)C

Canonical SMILES

CC(C)C1(C(=O)NC(=N1)C=C)C

synonyms

4H-Imidazol-4-one,2-ethenyl-1,5-dihydro-5-methyl-5-(1-methylethyl)-(9CI)

Origin of Product

United States

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